4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with a unique structure that includes a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization to form the benzoxazepine ring . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its benzoxazepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H21NO5/c1-13(2)19-21(25)22(20(24)16-6-4-5-7-18(16)27-19)12-17(23)14-8-10-15(26-3)11-9-14/h4-11,13,19H,12H2,1-3H3 |
InChI Key |
ZGNTXMQFRJGBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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